Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate
CAS No.: 39621-02-8
Cat. No.: VC3296520
Molecular Formula: C9H6Cl2N2O2
Molecular Weight: 245.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39621-02-8 |
|---|---|
| Molecular Formula | C9H6Cl2N2O2 |
| Molecular Weight | 245.06 g/mol |
| IUPAC Name | methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate |
| Standard InChI | InChI=1S/C9H6Cl2N2O2/c1-15-8(14)3-5-2-7(10)13-9(11)6(5)4-12/h2H,3H2,1H3 |
| Standard InChI Key | XUVNRQHDVZTPRW-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC(=NC(=C1C#N)Cl)Cl |
| Canonical SMILES | COC(=O)CC1=CC(=NC(=C1C#N)Cl)Cl |
Introduction
Applications in Organic Synthesis
Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the presence of multiple reactive functional groups that can be selectively modified to introduce structural diversity.
The compound's applications include:
Pharmaceutical Development
The pyridine scaffold is prevalent in numerous pharmaceutical compounds, ranging from antimicrobials to cardiovascular and central nervous system agents. Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate, with its functionalized pyridine core, provides a valuable starting point for medicinal chemists seeking to develop new therapeutic agents.
The presence of the cyano group offers opportunities for transformation into various functionalities, including amides, amines, tetrazoles, and carboxylic acids, all of which are common pharmacophores in drug molecules. Similarly, the ester group can be hydrolyzed, reduced, or transesterified to generate additional structural diversity.
Chemical Library Development
The compound's versatility makes it suitable for inclusion in chemical libraries used for high-throughput screening in drug discovery programs. By utilizing its reactive functional groups, chemists can generate diverse compound collections for biological screening, potentially identifying novel lead compounds for further development.
Related Research and Derivatives
While direct research involving Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate is limited in the provided literature, studies on related compounds provide insights into potential applications and chemical transformations.
Related pyridin-3-carbonitrile derivatives have been explored for their potential in synthesizing heterocyclic compounds with biological activities . For instance, certain pyridin-3-carbonitrile compounds have been utilized as precursors in the synthesis of pyrazolo[3,4-b]pyridine derivatives through reactions with hydrazine hydrate .
These related compounds have also been employed in the synthesis of naphthyridine derivatives through condensation with malononitrile, leading to compounds with potential cytotoxic effects . Additionally, alkylation reactions with reagents such as ethyl bromoacetate have been utilized to introduce ester functionalities to pyridine scaffolds .
Given the structural similarities, Methyl 2-(2,6-dichloro-3-cyanopyridin-4-yl)acetate could potentially undergo similar transformations, leading to diverse heterocyclic scaffolds with potential biological activities. The presence of the cyano group, in particular, offers opportunities for heterocycle formation through cycloaddition reactions and condensations with nucleophiles.
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